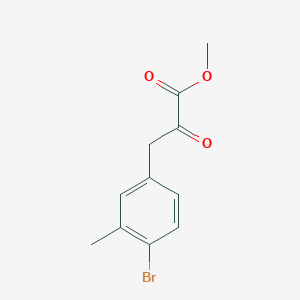![molecular formula C14H11BrN2 B13678966 8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13678966.png)
8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The presence of a bromine atom and a p-tolyl group in the molecule enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with p-tolyl bromide in the presence of a base can lead to the formation of the desired imidazo[1,2-a]pyridine scaffold. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity against various diseases, including tuberculosis.
Biological Studies: The compound is studied for its interactions with biological targets, helping to understand its mechanism of action and potential therapeutic uses.
Material Science: Its unique structural properties make it useful in the development of new materials with specific chemical and physical characteristics.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atom and p-tolyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(p-Tolyl)imidazo[1,2-a]pyridine
- 8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine
- 6-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine
Uniqueness
8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity compared to its analogues. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Propiedades
Fórmula molecular |
C14H11BrN2 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
8-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3 |
Clave InChI |
RGCHGHYNUHRZRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678911.png)

![(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol](/img/structure/B13678918.png)
![4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride](/img/structure/B13678924.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)


![6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline](/img/structure/B13678955.png)


![2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13678963.png)
